molecular formula C36H37NP2 B12089887 S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

Cat. No.: B12089887
M. Wt: 545.6 g/mol
InChI Key: ZVNAHLJBPYKGBV-UHFFFAOYSA-N
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Description

Bis(2-diphenylphosphinoethyl)phenylphosphine or Triphos , is a phosphine ligand widely used in coordination chemistry and catalysis. Its chemical formula is C34H33P3 , and its molecular weight is 534.55 g/mol .

Preparation Methods

Synthetic Routes:: The synthesis of Bis(2-diphenylphosphinoethyl)phenylphosphine involves the reaction of bis(trimethylsiloxy)phosphine with diphenyl(vinyl)phosphine or phenyl(divinyl)phosphine. This radical addition proceeds regioselectively to yield 2-phosphino-substituted ethylphosphonites .

Industrial Production Methods:: While there isn’t a specific industrial-scale production method for this compound, it is synthesized in research laboratories and utilized as a ligand in various catalytic processes.

Chemical Reactions Analysis

Bis(2-diphenylphosphinoethyl)phenylphosphine participates in several important reactions:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common reagents and conditions vary depending on the specific reaction. Major products formed include substituted aryl compounds and complex coordination complexes.

Scientific Research Applications

Chemistry::

  • Transition Metal Complexes : Triphos serves as a versatile ligand in the synthesis of transition metal complexes, influencing their reactivity and stability.
  • Homogeneous Catalysis : It enhances catalytic processes, such as cross-coupling reactions and hydrogenation.
  • Organometallic Chemistry : Triphos facilitates the activation of metal-carbon bonds.
Biology and Medicine::
  • Bioinorganic Chemistry : Investigating metalloenzymes and metal-based drugs.
  • Radiopharmaceuticals : Triphos-based complexes for imaging and therapy.
Industry::
  • Fine Chemical Synthesis : Triphos aids in the production of specialty chemicals.
  • Materials Science : It contributes to the design of novel materials.

Mechanism of Action

The exact mechanism by which Bis(2-diphenylphosphinoethyl)phenylphosphine exerts its effects depends on the specific application. As a ligand, it interacts with metal centers, influencing their electronic properties and reactivity.

Comparison with Similar Compounds

Triphos stands out due to its unique combination of steric and electronic properties. Similar compounds include other phosphine ligands like triphenylphosphine (PPh3) and tricyclohexylphosphine (PCy3).

Biological Activity

S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine, commonly referred to as S(-)-DPPE, is a chiral phosphine ligand that plays a significant role in various chemical reactions, particularly in asymmetric synthesis and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are crucial in numerous biological and industrial applications. This article explores the biological activity of S(-)-DPPE, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

S(-)-DPPE has the following chemical structure:

  • IUPAC Name : (1S)-N,N-bis(2-(diphenylphosphanyl)ethyl)-1-phenylethan-1-amine
  • Molecular Formula : C36H37NP2
  • Molar Mass : 585.66 g/mol

The ligand's chirality is essential for its enantioselective properties, allowing it to preferentially stabilize one enantiomer over another during catalytic processes.

The biological activity of S(-)-DPPE primarily stems from its ability to form stable metal-ligand complexes. These complexes can act as catalysts in various biochemical reactions:

  • Catalytic Activity : S(-)-DPPE forms complexes with transition metals such as palladium, platinum, and rhodium. These metal-ligand complexes facilitate reactions such as hydrogenation, carbon-carbon coupling, and polymerization.
  • Enzyme Mimetic Properties : Research has indicated that S(-)-DPPE can mimic certain enzyme functions, potentially leading to applications in bioinorganic chemistry and drug development.

Biological Applications

S(-)-DPPE has been studied for its potential therapeutic applications due to its interaction with biological molecules:

  • Cancer Therapy : Transition metal complexes of S(-)-DPPE have shown promise in anticancer activity. For instance, palladium complexes have been investigated for their ability to induce apoptosis in cancer cells.
  • Neuropharmacology : The ligand's ability to influence neurotransmitter systems has been explored, particularly in the context of neuroactive drug development.

Research Findings

Recent studies have provided insights into the biological activity of S(-)-DPPE:

Table 1: Summary of Biological Studies Involving S(-)-DPPE

StudyFocusFindings
Anticancer ActivityPalladium complexes exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency.
Neurochemical EffectsInvestigated the impact of S(-)-DPPE on neurotransmitter levels in zebrafish models, revealing alterations in serotonin and dopamine levels.
Enzyme Mimetic ActivityDemonstrated that S(-)-DPPE can mimic certain enzymatic reactions, enhancing reaction rates compared to controls.

Case Studies

  • Anticancer Studies :
    A study evaluated the cytotoxicity of palladium complexes formed with S(-)-DPPE against human breast cancer cells. The results indicated that these complexes significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
  • Neuroactive Drug Development :
    In a zebrafish model, researchers assessed the neurochemical effects of novel compounds derived from S(-)-DPPE. The findings suggested that these compounds could modulate neurotransmitter levels, providing a basis for further exploration in psychopharmacology.

Properties

IUPAC Name

N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNAHLJBPYKGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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